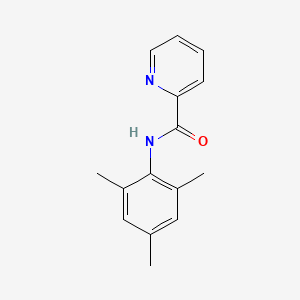
N-(2-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide, also known as CQC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CQC belongs to the class of quinoline-based compounds, which are known for their diverse biological activities. In
Applications De Recherche Scientifique
N-(2-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. N-(2-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide has been shown to have antimicrobial activity against a range of bacteria and fungi.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways. For example, N-(2-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. N-(2-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. Apoptosis is a process of programmed cell death that is important for the maintenance of tissue homeostasis. N-(2-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide has been found to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the apoptotic pathway. In addition, N-(2-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide has been shown to arrest the cell cycle at the G2/M phase, which is important for the regulation of cell division. Finally, N-(2-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide has been found to inhibit angiogenesis, which is the process of new blood vessel formation that is important for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in a range of solvents. However, there are also some limitations to its use, including its potential toxicity and the need for further optimization of its synthesis and purification methods.
Orientations Futures
There are several future directions for research on N-(2-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide, including its potential use as a therapeutic agent for cancer and inflammatory diseases. In addition, further studies are needed to elucidate the mechanism of action of N-(2-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide and to optimize its synthesis and purification methods. Finally, the potential use of N-(2-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide in combination with other drugs or therapies should be explored to determine its synergistic effects.
Méthodes De Synthèse
N-(2-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide can be synthesized through a multi-step process involving the condensation of 2-chlorobenzoic acid with 2-aminobenzoic acid, followed by cyclization and subsequent reaction with isocyanate. The final product is obtained through purification by column chromatography. The synthesis of N-(2-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide has been optimized to improve yield and purity, and it has been reported that the compound can be synthesized in large quantities with high purity.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-6-2-4-8-14(12)19-16(21)11-9-10-5-1-3-7-13(10)18-15(11)20/h1-9H,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPLXTXHPMJPPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6639767.png)
![2-[4-[(3-Phenoxyphenyl)methylamino]pyrazol-1-yl]ethanol](/img/structure/B6639772.png)
![(2R)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol](/img/structure/B6639776.png)
![3-[[(2-Ethyl-1,3-thiazol-4-yl)methyl-(4-hydroxycyclohexyl)amino]methyl]phenol](/img/structure/B6639780.png)

![1-(2-hydroxycyclohexyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B6639810.png)
![[1-[[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6639816.png)
![(1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B6639819.png)

![1,1,3,3-tetramethyl-2-[2-(4-methyl-1H-indol-3-yl)ethyl]guanidine;hydroiodide](/img/structure/B6639851.png)

![[4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone](/img/structure/B6639859.png)
![N-[1-(2-hydroxy-2-methylpropyl)piperidin-3-yl]-2-methylpropanamide](/img/structure/B6639866.png)
![1-hydroxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]cyclopentane-1-carboxamide](/img/structure/B6639868.png)